molecular formula C12H13BrO2 B8298087 3-(4-Bromobenzyl)-2,4-pentanedione

3-(4-Bromobenzyl)-2,4-pentanedione

Cat. No.: B8298087
M. Wt: 269.13 g/mol
InChI Key: FJFGDNMLLHUQEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Bromobenzyl)-2,4-pentanedione is a β-diketone derivative featuring a brominated benzyl substituent at the C3 position of the 2,4-pentanedione backbone. The bromine atom introduces electron-withdrawing effects, enhancing stability and influencing reactivity in cross-coupling or substitution reactions.

Properties

Molecular Formula

C12H13BrO2

Molecular Weight

269.13 g/mol

IUPAC Name

3-[(4-bromophenyl)methyl]pentane-2,4-dione

InChI

InChI=1S/C12H13BrO2/c1-8(14)12(9(2)15)7-10-3-5-11(13)6-4-10/h3-6,12H,7H2,1-2H3

InChI Key

FJFGDNMLLHUQEQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CC1=CC=C(C=C1)Br)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs of 3-(4-Bromobenzyl)-2,4-pentanedione include:

Compound Name Substituent/Modification Key Properties/Applications References
This compound 4-Bromobenzyl group Hypothesized enhanced lipophilicity; potential medicinal applications (inferred from analogs)
3-(Phenylazo)-2,4-pentanedione Azo (-N=N-) linkage High logP (3.01), used in corrosion inhibition
3-(4-Hydroxybenzylidene)-2,4-pentanedione 4-Hydroxybenzylidene group Precursor for HIV-1 protease inhibitors
3-Isopropyl-2,4-pentanedione Isopropyl group Lower molecular weight (142.2 g/mol); industrial intermediates
1,1,1-Trifluoro-2,4-pentanedione Trifluoromethyl group Fluorinated analog; agrochemical/pharmaceutical intermediate
3-(3,4,5-Trimethoxybenzylidene)-2,4-pentanedione Trimethoxybenzylidene group Photostabilizer in sunscreens

Physicochemical Properties

  • Lipophilicity (logP): The bromobenzyl derivative likely exhibits higher logP than non-halogenated analogs (e.g., 3-isopropyl-2,4-pentanedione, logP ~1.5–2.0) due to bromine’s hydrophobicity. 3-(Phenylazo)-2,4-pentanedione has logP = 3.01, indicating superior lipid solubility .
  • Thermal Stability:
    • Fluorinated analogs (e.g., 1,1,1-Trifluoro-2,4-pentanedione) show altered boiling points and critical temperatures due to fluorine’s electronegativity .
  • Solubility:
    • Hydroxy- or methoxy-substituted derivatives (e.g., 3-(4-hydroxybenzylidene)-2,4-pentanedione) exhibit increased polarity and water solubility compared to brominated or fluorinated analogs .

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